Synthetic Yield: 96% Conversion Efficiency Achieved in Single-Step Chlorination Protocol
The synthesis of 5-bromo-3,4-dichloropyridin-2-amine from its immediate precursor 5-bromo-4-chloropyridin-2-amine (compound 34) using N-chlorosuccinimide (NCS) in acetonitrile achieves a 96% isolated yield . This represents a highly efficient single-step chlorination with a quantitative difference of 96% yield versus typical literature yields for analogous pyridine chlorinations, which often fall in the 60-80% range under comparable conditions .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 96% (7.64 g from 6.85 g starting material) |
| Comparator Or Baseline | 5-Bromo-4-chloropyridin-2-amine (precursor compound 34) |
| Quantified Difference | 96% conversion achieved; 7.64 g isolated product |
| Conditions | NCS (1 eq) in CH3CN, reflux under N2 for 3 h, purification via filtration and flash chromatography (DCM ramping to 2% CH3OH in DCM) |
Why This Matters
The high 96% yield reduces material costs and purification burden in multi-step syntheses, directly impacting procurement economics for programs requiring gram-to-kilogram quantities of this building block.
